molecular formula C11H17N6O7P B12922843 8-(Methylamino)adenosine 5'-(dihydrogen phosphate) CAS No. 61370-73-8

8-(Methylamino)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12922843
CAS No.: 61370-73-8
M. Wt: 376.26 g/mol
InChI Key: NQYRCDLYBBGTOY-KQYNXXCUSA-N
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Description

8-(Methylamino)adenosine 5’-(dihydrogen phosphate): is a chemical compound that belongs to the class of nucleotides. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with a methylamino group attached to the adenine ring. This compound is an ester of phosphoric acid and the nucleoside adenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine followed by phosphorylation. The methylation can be achieved using methylamine under controlled conditions. The phosphorylation step involves the reaction of the methylated adenosine with phosphoric acid or its derivatives under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the compound in large quantities. The process involves the extraction and purification of the compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various chemical reactions and is used in the study of nucleotide analogs .

Biology: In biological research, this compound is used to study the mechanisms of nucleotide metabolism and the role of modified nucleotides in cellular processes. It is also used in the development of nucleotide-based probes and sensors .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery .

Industry: In the industrial sector, 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is used in the production of nucleotide-based products, such as dietary supplements and biochemical reagents. It is also used in the manufacture of certain types of polymers and materials .

Mechanism of Action

The mechanism of action of 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an allosteric modulator, influencing the activity of enzymes involved in nucleotide metabolism. It can also bind to nucleotide receptors, affecting cellular signaling pathways and modulating various biological processes .

Comparison with Similar Compounds

    Adenosine 5’-monophosphate (AMP): A nucleotide with a similar structure but without the methylamino group.

    Adenosine 5’-diphosphate (ADP): A nucleotide with two phosphate groups.

    Adenosine 5’-triphosphate (ATP): A nucleotide with three phosphate groups.

Uniqueness: 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification allows the compound to interact with specific molecular targets and pathways that are not accessible to other nucleotides .

Properties

61370-73-8

Molecular Formula

C11H17N6O7P

Molecular Weight

376.26 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N6O7P/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,18-19H,2H2,1H3,(H,13,16)(H2,12,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

NQYRCDLYBBGTOY-KQYNXXCUSA-N

Isomeric SMILES

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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